3-(1-Methylpiperidin-4-yl)azepane
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Overview
Description
3-(1-Methylpiperidin-4-yl)azepane is a heterocyclic organic compound that features both a piperidine and an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methylpiperidin-4-yl)azepane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 1-methylpiperidine with a suitable azepane precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or chloroform .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as distillation or recrystallization to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(1-Methylpiperidin-4-yl)azepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of fully saturated derivatives.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
3-(1-Methylpiperidin-4-yl)azepane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(1-Methylpiperidin-4-yl)azepane involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
N-methylpiperidin-3-yl)-3-(1-naphthoyl)indole: A compound with similar structural features but different functional groups.
Piperidine derivatives: Compounds that share the piperidine ring but differ in other structural aspects.
Uniqueness
3-(1-Methylpiperidin-4-yl)azepane is unique due to its combination of piperidine and azepane rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C12H24N2 |
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Molecular Weight |
196.33 g/mol |
IUPAC Name |
3-(1-methylpiperidin-4-yl)azepane |
InChI |
InChI=1S/C12H24N2/c1-14-8-5-11(6-9-14)12-4-2-3-7-13-10-12/h11-13H,2-10H2,1H3 |
InChI Key |
SVVUTDJQXFUWHL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)C2CCCCNC2 |
Origin of Product |
United States |
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